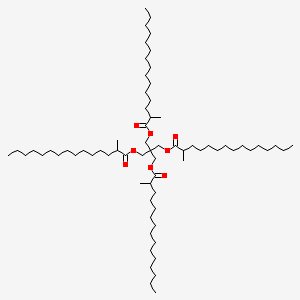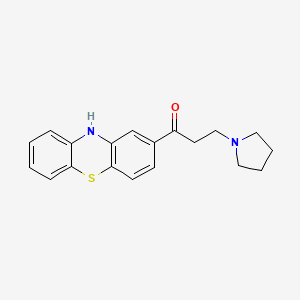
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is a complex organic compound that features a phenothiazine moiety and a pyrrolidine ring. Compounds containing phenothiazine are known for their diverse pharmacological activities, including antipsychotic and antihistaminic properties. The presence of the pyrrolidine ring can influence the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common route might include:
Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.
Attachment of the propanone group: This step might involve Friedel-Crafts acylation using propanoyl chloride.
Introduction of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.
Substitution: Nucleophilic substitution can occur at the pyrrolidine ring or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenothiazine sulfoxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses due to its structural similarity to known pharmacologically active compounds.
Industry: Possible applications in materials science or as intermediates in the synthesis of other compounds.
作用機序
The mechanism of action of 1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- would likely involve interactions with specific molecular targets, such as receptors or enzymes. The phenothiazine moiety is known to interact with dopamine receptors, which could influence its pharmacological effects. The pyrrolidine ring might affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
Procyclidine: A compound with a pyrrolidine ring used as an antiparkinsonian agent.
Uniqueness
1-Propanone, 1-(10H-phenothiazin-2-yl)-3-(1-pyrrolidinyl)- is unique due to the combination of the phenothiazine and pyrrolidine moieties, which can result in distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
89516-42-7 |
|---|---|
分子式 |
C19H20N2OS |
分子量 |
324.4 g/mol |
IUPAC名 |
1-(10H-phenothiazin-2-yl)-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H20N2OS/c22-17(9-12-21-10-3-4-11-21)14-7-8-19-16(13-14)20-15-5-1-2-6-18(15)23-19/h1-2,5-8,13,20H,3-4,9-12H2 |
InChIキー |
JWCOQBFSAJVYGW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
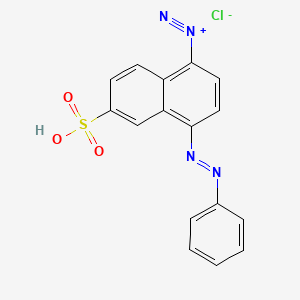
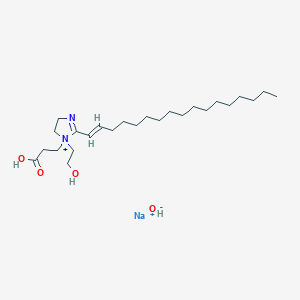

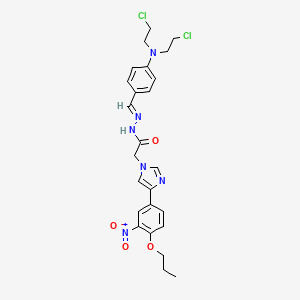
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
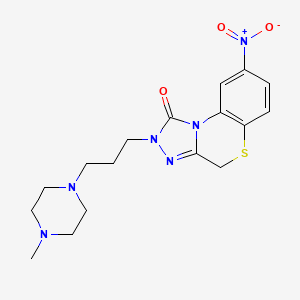
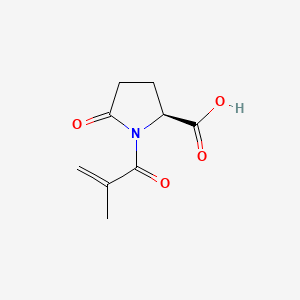
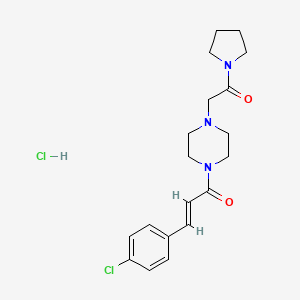

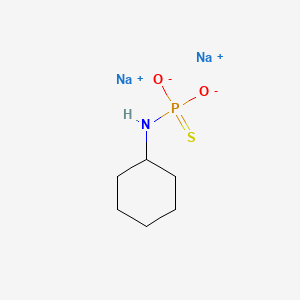
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)

